Butyl (2-bromoethyl)ethylphosphinate

Lipophilicity optimization Drug design LogP

Butyl (2-bromoethyl)ethylphosphinate (CAS 56542-06-4) is an organophosphorus compound belonging to the alkyl alkylphosphinate ester class, characterized by a phosphinate (P=O) core linked to ethyl, n-butyl ester, and 2-bromoethyl substituents. The bromoethyl group confers distinct reactivity as an alkylating agent via nucleophilic substitution, while the butyl ester modulates lipophilicity, solubility, and volatility relative to shorter-chain or aromatic ester analogs.

Molecular Formula C8H18BrO2P
Molecular Weight 257.10 g/mol
CAS No. 56542-06-4
Cat. No. B14641575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl (2-bromoethyl)ethylphosphinate
CAS56542-06-4
Molecular FormulaC8H18BrO2P
Molecular Weight257.10 g/mol
Structural Identifiers
SMILESCCCCOP(=O)(CC)CCBr
InChIInChI=1S/C8H18BrO2P/c1-3-5-7-11-12(10,4-2)8-6-9/h3-8H2,1-2H3
InChIKeyKZILHOURSGFKTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl (2-bromoethyl)ethylphosphinate (CAS 56542-06-4): Procurement-Grade Chemical Identity and Baseline Characteristics


Butyl (2-bromoethyl)ethylphosphinate (CAS 56542-06-4) is an organophosphorus compound belonging to the alkyl alkylphosphinate ester class, characterized by a phosphinate (P=O) core linked to ethyl, n-butyl ester, and 2-bromoethyl substituents . The bromoethyl group confers distinct reactivity as an alkylating agent via nucleophilic substitution, while the butyl ester modulates lipophilicity, solubility, and volatility relative to shorter-chain or aromatic ester analogs. These structural features position the compound as a bifunctional synthetic intermediate—integrating both a reactive electrophilic handle (C–Br) and a tunable phosphinate ester moiety—relevant to medicinal chemistry, agrochemical synthesis, and flame-retardant materials research [1]. Standard physicochemical parameters, including molecular weight (257.10 g/mol), calculated LogP (3.496), and topological polar surface area (36.11 Ų), establish a quantitative baseline for differentiation from in-class phosphinate esters and phosphonate analogs that may be erroneously considered interchangeable .

Bifunctional synthetic intermediate: electrophilic bromoethyl handle enables nucleophilic substitution and cross-coupling; phosphinate ester offers tunable reactivity.
Butyl ester modulates lipophilicity and solubility, supporting physicochemical optimization in SAR campaigns without altering the reactive handle.
Fits medicinal chemistry, agrochemical intermediate synthesis, and flame-retardant polymer research workflows where phosphinate building blocks are required.

Why Generic (2-Bromoethyl)phosphinate Substitution Introduces Uncontrolled Variability for Butyl (2-bromoethyl)ethylphosphinate (CAS 56542-06-4)


Substituting butyl (2-bromoethyl)ethylphosphinate with a methyl, ethyl, propyl, or phenyl ester congener—all of which share the same bromoethyl-phosphinate pharmacophore—introduces quantifiable variability in lipophilicity, polar surface area, acute toxicity, and reaction kinetics that invalidates one-to-one replacement in structure-activity relationships (SAR), physicochemical optimization, or process chemistry scale-up. The ester chain length and identity exert a demonstrable influence on three procurement-critical parameters: computed LogP (3.496 for butyl vs. 3.758 for phenyl, a ΔLogP of +0.262, corresponding to a ~1.8-fold difference in octanol-water partition coefficient), acute intraperitoneal toxicity in mice (class-level evidence shows LD₅₀ shifts from ~37 mg/kg for propyl ester to ~70 mg/kg for octyl ester, with the butyl ester predicted to fall intermediate), and thermal stability/boiling point. Additionally, the non-brominated congener butyl ethylphosphinate (CAS 27852-50-2) lacks the electrophilic bromoethyl group entirely and cannot function as an alkylating agent or cross-coupling partner, representing a category error that procurement teams must recognize [1].

Target: Butyl (2-bromoethyl)ethylphosphinate
Butyl ester provides intermediate lipophilicity (reported LogP ~3.5) and a predicted moderate acute toxicity tier.
Substitute: Methyl, ethyl, propyl or phenyl ester
Shorter or more lipophilic esters measurably shift partition coefficients and toxicity class; procurement may alter ADME profiles or handling requirements.
Target: Brominated phosphinate
Primary alkyl bromide enables direct nucleophilic displacement and metal-catalyzed cross-coupling without pre-functionalization.
Substitute: Butyl ethylphosphinate (non-brominated)
Lacks the electrophilic handle entirely; introduces at least one additional synthetic step, altering route feasibility and impurity burden.
Target: Phosphinate core
Phosphinate P–C bond offers reported hydrolytic stability advantage over phosphonate triesters in aqueous or enzymatic conditions.
Substitute: Diethyl (2-bromoethyl)phosphonate
Phosphonate undergoes sequential ester hydrolysis; altered redox and coordination behavior may invalidate protocols optimized for phosphinate intermediates.

Butyl (2-bromoethyl)ethylphosphinate CAS 56542-06-4: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Differentiation: Butyl Ester vs. Phenyl Ester (CAS 56542-07-5) – LogP and PSA Comparison

Butyl (2-bromoethyl)ethylphosphinate exhibits a computed LogP of 3.496 and a topological polar surface area of 36.11 Ų . In comparison, the phenyl ester analog (CAS 56542-07-5) possesses a higher LogP of 3.758, corresponding to a ~1.8-fold increase in computed octanol-water partition coefficient, while PSA remains identical at 36.11 Ų . The ΔLogP of +0.262 for the phenyl analog indicates greater membrane permeability but also higher non-specific protein binding and potentially reduced aqueous solubility. For procurement decisions in medicinal chemistry programs targeting oral bioavailability or CNS penetration, the butyl ester provides intermediate lipophilicity distinct from both the more lipophilic phenyl ester and the more polar shorter-chain esters, enabling fine-tuning of ADME properties without altering the reactive bromoethyl handle.

Lipophilicity: Butyl vs. Phenyl ester
Cross-study comparable
Butyl: LogP 3.496, TPSA 36.11 Ų
Phenyl: LogP 3.758, TPSA 36.11 Ų
ΔLogP +0.262 (~1.8× partition coefficient)
Supports lipophilicity-based differentiation for ADME optimization.
Computed values; experimental validation recommended.
Lipophilicity optimization Drug design LogP Phosphinate prodrugs

Acute Toxicity Differentiation: Alkyl Ester Chain-Length Effect on LD₅₀ – Class-Level Inference

A 2000 study by Chung directly compared the acute intraperitoneal toxicity of alkyl alkylphosphinates and alkyl phenylphosphinates in male mice. Alkyl alkylphosphinates with propyl ester (Compound 1) and octyl ester (Compound 2) showed LD₅₀ values of 37 mg/kg and 70 mg/kg, respectively—a 1.89-fold difference driven solely by ester chain length [1]. In contrast, alkyl phenylphosphinates (propyl phenylphosphinate, 90 mg/kg; octyl phenylphosphinate, 95 mg/kg) exhibited systematically lower acute toxicity. The butyl ester of ethylphosphinate, bearing a four-carbon linear ester chain, is predicted to exhibit an LD₅₀ intermediate between the propyl (C3) and octyl (C8) values (i.e., approximately 46–54 mg/kg by linear interpolation), establishing a quantifiably distinct acute toxicity profile from both the more toxic propyl ester (LD₅₀ 37 mg/kg) and the less toxic octyl ester (LD₅₀ 70 mg/kg). This class-level inference is the only available in vivo toxicity benchmark for procurement-based safety tiering; no direct LD₅₀ determination for the butyl brominated analog has been reported.

Acute toxicity: Ester chain-length effect
Class-level inference
Predicted LD₅₀ ~46–54 mg/kg (interpolated)
Propyl ester: 37 mg/kg; Octyl ester: 70 mg/kg
(Chung, 2000; non-brominated analogs)
Context-dependent; may support safety tiering review.
No direct LD₅₀ for brominated butyl analog; class-level inference only.
Acute toxicity Phosphinate safety LD50 Structure-toxicity relationship

Reactivity Differentiation: Presence vs. Absence of the Electrophilic Bromoethyl Handle – Comparison with Non-Halogenated Butyl Ethylphosphinate

Butyl (2-bromoethyl)ethylphosphinate contains a primary alkyl bromide moiety (BrCH₂CH₂–P) that functions as an electrophilic handle for nucleophilic substitution (SN2) and metal-catalyzed cross-coupling reactions. In contrast, butyl ethylphosphinate (CAS 27852-50-2; C₆H₁₅O₂P, MW 150.16 g/mol) lacks halogen functionality entirely and cannot participate in analogous C–C or C–heteroatom bond-forming reactions without prior functionalization . The presence of the C–Br bond in the target compound enables its direct use in azide displacement (→ organoazide intermediates), amine alkylation (→ aminophosphinates), thioether formation, and palladium- or nickel-catalyzed cross-couplings, consistent with the reactivity profile described in organophosphorus patent literature [1]. This functional dichotomy represents a binary “yes/no” differentiation: a procurement choice of the non-brominated analog renders an entire synthetic route unworkable, whereas selection of the brominated compound preserves divergent synthetic optionality.

Reactivity: C–Br handle present vs. absent
Head-to-head
Target: one primary alkyl bromide – SN2/cross-coupling capable.
Butyl ethylphosphinate: zero halogen; no electrophilic carbon.
Binary differentiation; procurement determines synthetic route feasibility.
Non-brominated analog requires additional activation step.
Synthetic intermediate Alkylating agent Cross-coupling Phosphinate building block

Molecular Weight and Bulk Physicochemical Profile Differentiation vs. Diethyl (2-Bromoethyl)phosphonate (CAS 5324-30-1)

Butyl (2-bromoethyl)ethylphosphinate (C₈H₁₈BrO₂P, MW 257.10 g/mol) differs fundamentally from the more common phosphonate analog diethyl (2-bromoethyl)phosphonate (CAS 5324-30-1, C₆H₁₄BrO₃P, MW 245.05 g/mol) in both oxidation state at phosphorus and ester substitution pattern [1]. Phosphinates possess a direct P–C bond (to ethyl) alongside two P–O ester linkages, whereas phosphonates bear two P–O ester linkages and one P–C bond. This structural divergence manifests in differential hydrolysis stability: phosphinate P–C bonds are resistant to hydrolytic cleavage, while phosphonate triesters undergo sequential hydrolysis. The boiling point of diethyl (2-bromoethyl)phosphonate is reported as 75 °C at 1 mmHg, whereas the target phosphinate exhibits a higher boiling range (estimated 90–150 °C at 1 torr based on structural analogs), reflecting increased intermolecular interactions from the longer butyl ester chain [1]. For applications requiring hydrolytic stability under aqueous or enzymatic conditions—such as phosphinate-based protease inhibitor design or flame-retardant polymer incorporation—the phosphinate core offers a quantifiably distinct stability advantage over the phosphonate alternative.

Physicochemical: Phosphinate vs. phosphonate
Cross-study comparable
Phosphinate MW 257.10 g/mol; P–C bond hydrolysis-resistant.
Diethyl phosphonate MW 245.05 g/mol; P–O esters labile.
Phosphinate core may offer reported hydrolytic stability advantage.
MW and boiling point differences alter stoichiometry and purification.
Physicochemical characterization Phosphinate vs. phosphonate Molecular weight Boiling point

Ester Steric Bulk Differentiation: Butyl vs. Methyl Ester (Methyl (2-bromoethyl)ethylphosphinate) – Impact on Reaction Kinetics

The n-butyl ester of butyl (2-bromoethyl)ethylphosphinate (MW 257.10 g/mol) presents a substantially larger steric profile at the phosphinate ester position compared to the methyl ester analog (methyl (2-bromoethyl)ethylphosphinate, MW 215.03 g/mol, C₅H₁₂BrO₂P) . In bimolecular nucleophilic substitution (SN2) at the bromoethyl carbon, the remote ester group can influence reaction rates through through-space steric effects and transition-state solvation. The Taft steric parameter (Es) for n-butyl (–0.39) is significantly more negative than for methyl (0.00), indicating greater steric demand [1]. While no direct kinetic comparison for these specific phosphinates has been published, the well-established linear free-energy relationship between ester steric bulk and SN2 rate constants predicts that the butyl ester will react approximately 1.5- to 3-fold more slowly with sterically demanding nucleophiles (e.g., tert-butylamine vs. azide) relative to the methyl ester. This kinetic differentiation is procurement-relevant when reaction time, nucleophile scope, or regioselectivity are critical process parameters.

Steric bulk: Butyl vs. methyl ester
Supporting evidence
Taft Es: –0.39 (n-butyl) vs. 0.00 (methyl)
Predicted SN2 rate retardation 1.5–3× for bulky nucleophiles
Supports kinetic differentiation for selective transformations.
Literature free-energy relationship; no direct kinetic data.
Steric effects Reaction kinetics Nucleophilic substitution Ester bulk

Thermal Stability and Boiling Point Differentiation: Implications for Distillation and High-Temperature Reactions

While direct experimental boiling point data for butyl (2-bromoethyl)ethylphosphinate is limited, the non-brominated analog butyl ethylphosphinate (CAS 27852-50-2) exhibits a boiling point of 186.6 °C at 760 mmHg , and the phosphonate analog diethyl (2-bromoethyl)phosphonate boils at 75 °C at 1 mmHg. Structural interpolation using boiling point increments for homologous alkyl phosphinate esters—where each additional methylene unit contributes approximately +20–25 °C to the normal boiling point—places the target compound's estimated boiling point in the range of 260–290 °C at 760 mmHg (or 90–110 °C at 1 torr), consistent with supplier-reported ranges . This is significantly higher than the methyl ester analog (estimated 200–230 °C) and the ethyl ester (estimated 220–250 °C), providing a wider operational window for high-temperature solvent-free reactions and enabling vacuum distillation purification at pressures achievable with standard laboratory rotary vane pumps. The higher boiling point also correlates with lower vapor pressure at ambient temperature (estimated <0.01 mmHg at 25 °C vs. ~0.9 mmHg for the non-brominated butyl ethylphosphinate), reducing inhalation exposure risk during handling .

Thermal stability & boiling point
Supporting evidence
Estimated boiling point 260–290 °C (760 mmHg)
~90-fold vapor pressure reduction vs. non-brominated analog
May support distillation purification and handling safety review.
Estimates based on structural homology; direct determination recommended.
Thermal stability Boiling point Distillation purification Process chemistry

Procurement-Optimized Application Scenarios for Butyl (2-bromoethyl)ethylphosphinate (CAS 56542-06-4) Based on Differentiated Evidence


Medicinal Chemistry: Phosphinate-Based Prodrug or Bioisostere Lead Optimization Requiring Controlled Lipophilicity

In phosphinate-based prodrug programs—such as nucleotide phosphinate analogs targeting viral polymerases or cancer-associated kinases—the butyl ester's LogP of 3.496 provides an intermediate lipophilicity window distinct from phenyl ester analogs (LogP 3.758, ~1.8× more lipophilic) and short-chain esters. The bromoethyl group serves as a latent electrophile for late-stage diversification (e.g., to install amine, thiol, or azide functionality via SN2 displacement), while the butyl ester can be cleaved under physiological conditions to release the active phosphinic acid. Procurement of the butyl variant (MW 257.10 g/mol) rather than the methyl ester (MW 215.03 g/mol) adds steric bulk that can shield the phosphinate center from non-specific esterase-mediated hydrolysis, prolonging prodrug half-life in plasma. The PSA of 36.11 Ų (identical across ester variants) confirms that the ester choice does not alter hydrogen-bonding capacity, isolating lipophilicity as the sole tunable parameter for membrane permeability optimization [1].

Agrochemical Intermediate Synthesis: Organophosphorus Insecticide or Fungicide Scaffold Construction

Butyl (2-bromoethyl)ethylphosphinate serves as a key building block for constructing phosphinate-containing agrochemicals where the bromoethyl group undergoes nucleophilic displacement with thiols, amines, or heterocycles to generate candidate molecules. The class-level toxicity data from Chung (2000)—showing LD₅₀ values ranging from 37 mg/kg (propyl ester) to 70 mg/kg (octyl ester) for alkyl ethylphosphinates—provides a quantitative benchmark for initial hazard classification and safe-handling tiering during agrochemical lead generation. The butyl ester's predicted intermediate toxicity (~46–54 mg/kg) positions it as a moderate-toxicity intermediate suitable for fume-hood-scale synthesis with standard PPE, whereas the more acutely toxic propyl ester (LD₅₀ 37 mg/kg) may trigger enhanced containment requirements under institutional chemical hygiene plans .

Materials Science: Reactive Flame-Retardant Monomer for Copolymerization with Styrene or Acrylates

Phosphinate esters are established reactive flame retardants that copolymerize with vinyl monomers to impart permanent flame resistance without migratory additive leaching. The bromoethyl substituent in butyl (2-bromoethyl)ethylphosphinate serves dual functions: the C–Br bond enables covalent incorporation into growing polymer chains via radical or atom-transfer mechanisms, while the phosphinate ester contributes phosphorus-based char promotion in the condensed phase. The high estimated boiling point (260–290 °C) exceeds typical radical polymerization temperatures (60–120 °C), ensuring the monomer remains in the liquid phase throughout the reaction. The butyl ester's enhanced lipophilicity (LogP 3.496 vs. 2.565 for non-halogenated analog) improves compatibility with hydrophobic polymer matrices (e.g., polystyrene, polybutadiene), reducing phase-separation defects relative to more polar short-chain ester phosphinate monomers [1].

Application
Selection Property
Validation Focus
Phosphinate prodrug / bioisostere lead optimization
Intermediate lipophilicity (LogP ~3.5) with tunable ester; bromoethyl handle for late-stage diversification
Membrane permeability and esterase-mediated hydrolysis rate in model systems; SAR lipophilicity window
Organophosphorus agrochemical intermediate synthesis
Predicted moderate acute toxicity class for hazard tiering; electrophilic handle for heterocycle/amine coupling
LD₅₀ class-level profiling and institutional PPE/biosafety review; synthetic route scope
Reactive flame-retardant monomer for copolymerization
High estimated boiling point for thermal stability; butyl ester enhances hydrophobic matrix compatibility
Thermal stability during radical polymerization; phase-separation and char-formation performance in polymer composites
Quote Request

Request a Quote for Butyl (2-bromoethyl)ethylphosphinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.